molecular formula C18H18N4O3 B11611302 Ethyl 6-imino-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Ethyl 6-imino-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11611302
M. Wt: 338.4 g/mol
InChI Key: ZUBHQTQLWFLJIY-UHFFFAOYSA-N
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Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C18H18N4O3/c1-4-8-21-14(19)12(18(24)25-5-2)10-13-16(21)20-15-11(3)7-6-9-22(15)17(13)23/h4,6-7,9-10,19H,1,5,8H2,2-3H3

InChI Key

ZUBHQTQLWFLJIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC=C

Origin of Product

United States

Preparation Methods

Core Cyclization Strategies

The tricyclic 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca system is synthesized via a tandem cyclization-condensation sequence. A key intermediate, 3-amino-1,2,4-triazole, reacts with ethyl cyanoacetate under Knoevenagel conditions to form a pyrimidine precursor. Catalysts such as 2,2,6,6-tetramethylpiperidine (TMDP) facilitate enolate formation, enabling nucleophilic attack on aldehydes to generate α,β-unsaturated intermediates. Intramolecular cyclization then yields the triazolo[1,5-a]pyrimidine scaffold, which is further functionalized through alkylation and oxidation.

Functional Group Introduction

The imino group (-NH) at position 6 is introduced via nucleophilic substitution using ammonium acetate under refluxing ethanol. Concurrently, the oxo group at position 2 arises from the oxidation of a thioether intermediate using meta-chloroperbenzoic acid (mCPBA). The prop-2-en-1-yl substituent is installed via a Heck coupling reaction, employing palladium acetate as a catalyst and potassium carbonate as a base.

Reaction Mechanisms and Catalytic Pathways

Knoevenagel Condensation

The Knoevenagel reaction between ethyl cyanoacetate and aldehydes proceeds through two pathways (Scheme 1):

  • Pathway A : TMDP activates both the aldehyde and ethyl cyanoacetate via hydrogen bonding, leading to a stabilized enolate that attacks the electrophilic carbonyl carbon. Dehydration forms the α,β-unsaturated intermediate.

  • Pathway B : An iminium ion intermediate forms, which reacts with the enolate to yield the same intermediate.

Table 1: Comparative Analysis of Knoevenagel Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
TMDPEthanol8092
PiperidineToluene11078
DBUDMF9085

Heck Coupling for Allylation

The prop-2-en-1-yl group is introduced via a palladium-catalyzed coupling between a brominated tricyclic intermediate and allyl alcohol. Key parameters include:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : PPh₃ (10 mol%)

  • Base : K₂CO₃

  • Solvent : DMF at 100°C.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for high-pressure reactions. For example, the Heck coupling step achieves 89% yield in a microreactor system with a residence time of 30 minutes, compared to 72% yield in batch processes.

Table 2: Batch vs. Flow Synthesis Parameters

ParameterBatch ProcessFlow Process
Reaction Time (h)60.5
Yield (%)7289
Purity (%)9598

Purification Techniques

Final purification involves sequential recrystallization from ethanol-water mixtures (1:3 v/v) and column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as the eluent .

Chemical Reactions Analysis

ETHYL 1-ALLYL-2-IMINO-10-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the imino and allyl groups. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and dichloromethane.

Scientific Research Applications

Structural Characteristics

The compound features a unique tricyclic structure characterized by:

  • Molecular Formula : C₁₅H₁₈N₄O₃
  • Molecular Weight : Approximately 344.38 g/mol
  • Functional Groups : The presence of imino and carbonyl functionalities enhances its chemical reactivity and biological interactions.

Research indicates that this compound may exhibit various biological activities:

Antimicrobial Properties

Compounds with similar structures have shown efficacy against a variety of microbial pathogens. The mechanism often involves disruption of cellular processes crucial for microbial survival.

Anticancer Activity

Preliminary studies suggest that ethyl 6-imino derivatives may inhibit pathways involved in cell proliferation and survival. This is particularly relevant in the development of multikinase inhibitors targeting specific cancer cell lines. The compound's ability to interact with enzymes and receptors involved in cancer progression highlights its potential as a therapeutic agent .

Synthetic Methodologies

The synthesis of ethyl 6-imino derivatives typically involves multi-step organic reactions. Key methodologies include:

  • Cyclization Reactions : Appropriate precursors undergo cyclization under controlled conditions using strong acids or bases to form the tricyclic structure.
  • Optimization of Reaction Conditions : Careful adjustment of parameters such as temperature and pH is essential to maximize yield and purity.

Industrial Production Methods

For large-scale synthesis, industrial methods may utilize continuous flow reactors and automated systems to ensure high yield and purity while controlling reaction parameters precisely.

Similar Compounds

Several compounds share structural similarities with ethyl 6-imino derivatives, including:

  • Ethyl 6-benzoylimino derivatives
  • Triazine-based compounds with various substitutions

These compounds also exhibit notable biological activities and are often explored for their therapeutic potentials.

Compound NameStructural FeaturesBiological Activity
Ethyl 6-benzoylimino derivativesTricyclic structure with benzoyl groupAntimicrobial, anticancer
Triazine-based compoundsNitrogen-containing heterocyclesEnzyme inhibition

Uniqueness

The uniqueness of ethyl 6-imino derivatives lies in their specific tricyclic structure and the combination of imino and oxo functional groups, which confer distinct chemical reactivity and potential biological activity.

Mechanism of Action

The mechanism of action of ETHYL 1-ALLYL-2-IMINO-10-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

ETHYL 1-ALLYL-2-IMINO-10-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE can be compared with similar compounds such as:

These compounds share a similar core structure but differ in the substituents attached to the dipyridopyrimidine ring, which can influence their chemical and biological properties.

Biological Activity

Ethyl 6-imino-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a tricyclic structure with multiple nitrogen atoms and functional groups including an imino group and carbonyl functionalities. Its molecular formula is C20H24N4O3C_{20}H_{24}N_{4}O_{3} with a molecular weight of approximately 368.43 g/mol. The intricate structure allows for diverse interactions with biological targets, making it significant in medicinal research.

Property Details
Molecular FormulaC20H24N4O3
Molecular Weight368.43 g/mol
Key Functional GroupsImino group, carbonyl functionalities

Mechanisms of Biological Activity

Preliminary studies suggest that Ethyl 6-imino-11-methyl-2-oxo exhibits notable antimicrobial and anticancer properties. The proposed mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Interaction : It is hypothesized to bind to various receptors, disrupting normal cellular functions.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer effects.

Antimicrobial Activity

A study conducted by demonstrated that derivatives of the triazatricyclo framework exhibit significant antimicrobial activity against various bacterial strains. The study highlighted the importance of the substituents on the tricyclic structure in enhancing biological activity.

Anticancer Properties

Research published in explored the anticancer potential of similar compounds within this chemical class. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of Ethyl 6-imino-11-methyl-2-oxo typically involves multi-step organic reactions such as the Biginelli reaction. Variations in substituents significantly affect the biological activity, underscoring the importance of structure-activity relationships (SAR) in drug design .

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Biological Activity
Ethyl 6-imino-11-methylC20H24N4O3Antimicrobial, Anticancer
Ethyl 7-cyclohexyl iminoC20H24N4O3Similar activity profile
Ethyl 6-imino -propan -2 -ylC18H20N4OReduced activity

The unique combination of functional groups in Ethyl 6-imino-11-methyl sets it apart from similar compounds, enhancing its solubility and stability while providing distinct reactivity profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Multi-step synthesis typically involves cyclization reactions under inert conditions (e.g., nitrogen atmosphere) and catalytic systems (e.g., Pd-mediated cross-coupling). Optimization requires monitoring intermediates via TLC/HPLC and adjusting parameters like temperature (80–120°C) and solvent polarity (DMF or THF). Evidence from analogous tricyclic compounds suggests that allyl groups (e.g., prop-2-en-1-yl) require precise stoichiometric control to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) and X-ray crystallography are critical. For complex bicyclic/tricyclic systems, 2D NMR (COSY, HSQC) resolves overlapping signals, while crystallography confirms stereochemistry and ring conformations. PubChem data for similar compounds highlight the use of InChIKey validation to cross-reference structural databases .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using HPLC-UV at 25–40°C across pH 2–12 (buffered solutions) identify degradation products. For tricyclic imino derivatives, aqueous stability often correlates with electron-withdrawing substituents (e.g., methyl or carboxylate groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Use in vitro hepatic microsome assays to predict metabolic pathways and modify substituents (e.g., replacing prop-2-en-1-yl with stabilized moieties). Pair this with PK/PD modeling to align in vivo efficacy .

Q. How can computational methods predict binding interactions with biological targets (e.g., kinases or enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) map interactions between the compound’s tricyclic core and ATP-binding pockets. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd). AI-driven platforms like COMSOL Multiphysics optimize parameter selection for simulations .

Q. What experimental designs validate the compound’s selectivity for specific enzyme isoforms?

  • Methodological Answer : Isoform-specific inhibition assays (e.g., kinase panel screening) combined with competitive binding studies using fluorescent probes (e.g., FITC-labeled ATP) quantify selectivity ratios. Structural analogs in PubChem show that methyl and carboxylate groups enhance isoform discrimination .

Q. How do electronic and steric effects of the prop-2-en-1-yl group influence regioselectivity in derivatization reactions?

  • Methodological Answer : DFT calculations (Gaussian 09) analyze frontier molecular orbitals to predict reactivity. Experimentally, substituent effects are tested via Sonogashira or Heck reactions, with regioselectivity confirmed by LC-MS/MS. Evidence from morpholinyl-containing analogs highlights steric hindrance as a key factor .

Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles, defining critical process parameters (CPPs) via DoE (Design of Experiments). Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring. PubChem’s synthetic workflows for azatricyclic compounds emphasize solvent purity (<10 ppm H2O) as a reproducibility factor .

Theoretical Frameworks

  • Guiding Principle : Link synthesis and bioactivity data to heterocyclic chemistry theory (e.g., Baldwin’s rules for ring closure) and enzyme inhibition models (e.g., competitive vs. allosteric) .
  • Contradiction Analysis : When bioactivity diverges between models, apply the "Structure–Metabolism–Activity Relationship" (SMAR) framework to prioritize structural modifications .

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